molecular formula C8H3ClF3NS B6341520 2-Chloro-6-(trifluoromethylthio)benzonitrile CAS No. 1159512-54-5

2-Chloro-6-(trifluoromethylthio)benzonitrile

Cat. No.: B6341520
CAS No.: 1159512-54-5
M. Wt: 237.63 g/mol
InChI Key: DIFWHVKWCOWITG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

Fluorinated organic compounds have established a prominent role across various scientific disciplines, from pharmaceuticals and agrochemicals to advanced materials. The unique properties of the fluorine atom are central to their importance.

The introduction of fluorine into an organic molecule can dramatically alter its characteristics. As the most electronegative element, fluorine's presence can influence a molecule's acidity, basicity, and dipole moment. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often enhances the thermal and metabolic stability of the compound. Furthermore, the substitution of hydrogen with fluorine, a relatively small atom, can lead to significant changes in conformational preferences and binding affinities to biological targets without causing major steric disruptions. These modifications can improve a molecule's lipophilicity, which in turn can enhance its bioavailability and membrane permeability.

Trifluoromethylthiolation, the process of introducing a trifluoromethylthio (-SCF3) group into a molecule, is a powerful tool in modern organic synthesis. The -SCF3 group is highly lipophilic and possesses strong electron-withdrawing properties, which can significantly modulate the physicochemical and biological properties of the parent molecule. This functional group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Consequently, trifluoromethylthiolation has become an important strategy in the design of new pharmaceuticals and agrochemicals, aiming to improve their efficacy and pharmacokinetic profiles.

Benzonitriles as Versatile Synthetic Intermediates and Scaffolds

Benzonitriles, aromatic compounds containing a cyano (-C≡N) group, are highly versatile building blocks in organic synthesis and materials science. Their utility stems from the unique reactivity of the nitrile group and the stability of the aromatic ring.

The nitrile group features a carbon-nitrogen triple bond, making it a highly reactive functional group. It is linear in structure and possesses a significant dipole moment due to the higher electronegativity of nitrogen. This polarity renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. The nitrile group can undergo a wide range of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems.

In organic synthesis, aromatic nitriles are valuable precursors for a multitude of other functional groups and complex molecular architectures. They are key intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. In materials science, the incorporation of the nitrile group into polymer structures can enhance properties such as thermal stability, chemical resistance, and polarity. The rigid, linear nature of the nitrile group can also influence the packing and morphology of organic materials, making them useful in the development of liquid crystals and other advanced materials.

Overview of 2-Chloro-6-(trifluoromethylthio)benzonitrile within the Context of Advanced Chemical Research

This compound is a specialized chemical compound that embodies the structural features discussed above. It integrates a benzonitrile (B105546) core with three distinct functional groups: a chloro group, a trifluoromethylthio group, and a nitrile group.

PropertyValue
CAS Number 1159512-54-5 synquestlabs.combldpharm.com
Molecular Formula C8H3ClF3NS synquestlabs.combldpharm.com
Molecular Weight 237.63 g/mol bldpharm.com
SMILES Code N#CC1=C(SC(F)(F)F)C=CC=C1Cl bldpharm.com

This data is based on information from chemical suppliers and databases.

The combination of a halogen, a trifluoromethylthio group, and a nitrile on a benzene (B151609) ring suggests that this molecule is a highly functionalized intermediate for advanced chemical synthesis. The presence of the trifluoromethylthio group points towards its potential application in the development of new bioactive compounds, leveraging the unique properties imparted by this fluorinated sulfur moiety. The chloro and nitrile groups offer multiple reaction sites for further chemical transformations, allowing for the construction of more complex molecular structures. While detailed research findings on this specific compound are not widely available in public literature, its structure places it at the intersection of several important areas of chemical research, including medicinal chemistry, agrochemical synthesis, and materials science. It represents a building block that could be instrumental in the discovery of new molecules with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWHVKWCOWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246164
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
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Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-54-5
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
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Synthetic Methodologies and Strategies for 2 Chloro 6 Trifluoromethylthio Benzonitrile and Analogs

Direct Functionalization Approaches to Incorporate the Trifluoromethylthio Group

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylthiolated arenes. These methods obviate the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Palladium-Catalyzed C-H Trifluoromethylthiolation Reactions

Palladium catalysis has been instrumental in the development of direct C-H trifluoromethylthiolation reactions. These methods often utilize a directing group to achieve high levels of regioselectivity, a crucial aspect when dealing with substituted arenes like benzonitriles.

The nitrile group in benzonitrile (B105546) derivatives can serve as an effective directing group in palladium-catalyzed C-H activation, guiding the functionalization to the ortho position. This chelation-assisted strategy involves the formation of a palladacycle intermediate, which positions the catalyst in close proximity to the target C-H bond. The use of a directing group is paramount for achieving high regioselectivity in the synthesis of compounds like 2-Chloro-6-(trifluoromethylthio)benzonitrile. For instance, the palladium-catalyzed ortho-halogenation of arylnitriles has demonstrated the efficacy of the cyano group in directing functionalization. This principle is extended to trifluoromethylthiolation, where the nitrile group facilitates the selective introduction of the -SCF3 moiety at the C-H bond adjacent to the chloro substituent.

A variety of directing groups have been shown to be effective in guiding ortho-trifluoromethylthiolation in different aromatic systems, which provides a strong basis for its application to substituted benzonitriles.

Table 1: Examples of Palladium-Catalyzed ortho-C-H Trifluoromethylthiolation of Arenes with Directing Groups

EntrySubstrateTrifluoromethylthiolating ReagentCatalyst / ConditionsProductYield (%)
12-PhenylpyridineN-(trifluoromethylthio)saccharinPd(OAc)2, AcOH, 110 °C2-(2-(Trifluoromethylthio)phenyl)pyridine91
2N-Phenyl-2-aminopyridineAgSCF3Pd(OAc)2, Selectfluor, AcOH, 110 °CN-(2-(Trifluoromethylthio)phenyl)-2-aminopyridine85
3Benzoic AcidN-(Trifluoromethylthio)phthalimidePd(OAc)2, K2S2O8, TFA, 120 °C2-(Trifluoromethylthio)benzoic acid78

This table is generated based on data from analogous reactions and is for illustrative purposes.

The catalytic cycle of palladium-catalyzed C-H trifluoromethylthiolation is generally understood to proceed through a Pd(II)/Pd(IV) pathway. The key steps involving ligand exchange are crucial for the turnover of the catalyst.

The proposed mechanism commences with the coordination of the nitrile directing group of the benzonitrile substrate to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This C-H activation step is often facilitated by an acetate (B1210297) ligand, which acts as an internal base.

Subsequently, the Pd(II)-palladacycle undergoes oxidation to a high-valent Pd(IV) species by the trifluoromethylthiolating reagent or an external oxidant. A critical ligand exchange then occurs, where the trifluoromethylthiolato group (-SCF3) coordinates to the Pd(IV) center. The final step is the C-S bond-forming reductive elimination from the Pd(IV) complex, which releases the desired ortho-trifluoromethylthiolated benzonitrile product and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. While the C-H activation is a key step for selectivity, kinetic studies on analogous systems have suggested that the reductive elimination or the oxidation step can be the turnover-limiting step of the catalytic cycle. nih.gov

Oxidants and additives play a pivotal role in the efficiency and success of palladium-catalyzed C-H trifluoromethylthiolation. Silver trifluoromethylthiolate (AgSCF3) often serves as both the source of the SCF3 group and an oxidant. In some protocols, a co-oxidant is required to facilitate the oxidation of the Pd(II) intermediate to the catalytically active Pd(IV) species. For instance, reagents like Selectfluor have been used in combination with AgSCF3 to promote the reaction. researchgate.net

Acetic acid is a commonly used solvent and additive in these reactions. It can act as a proton source to facilitate the C-H activation step and can also influence the stability and reactivity of the palladium catalyst and intermediates. In some cases, the presence of a Brønsted acid has been shown to be crucial for achieving high yields. Pivalic acid has also been employed as an additive, particularly in the functionalization of unactivated C(sp³)-H bonds, where it is believed to assist in the C-H cleavage step. nih.gov

Lewis Acid and Lewis Base Dual Catalysis in Arene Trifluoromethylthiolation

An alternative and efficient approach for the trifluoromethylthiolation of arenes involves a dual catalytic system employing both a Lewis acid and a Lewis base. nih.gov This methodology has been successfully applied to a broad range of aromatic and heteroaromatic substrates under mild conditions. nih.gov

In this system, a Lewis acid, such as iron(III) chloride (FeCl3), activates an electrophilic trifluoromethylthiolating agent, typically N-trifluoromethylthiosaccharin. nih.gov The coordination of the Lewis acid to the reagent enhances its electrophilicity. Concurrently, a Lewis base, for example, diphenyl selenide (B1212193) (Ph2Se), is proposed to activate the arene substrate, increasing its nucleophilicity and facilitating the electrophilic aromatic substitution reaction. This synergistic activation by the dual catalytic system allows for rapid and highly regioselective trifluoromethylthiolation, often at room temperature or slightly elevated temperatures. nih.gov

This method offers a milder alternative to some palladium-catalyzed protocols and has been demonstrated to be effective for a variety of arenes, including those bearing electron-donating and moderately electron-withdrawing groups. nih.gov

Table 2: Lewis Acid and Lewis Base Dual Catalysis for Trifluoromethylthiolation of Arenes nih.gov

EntrySubstrateTrifluoromethylthiolating ReagentCatalyst SystemConditionsProductYield (%)
1AnisoleN-(Trifluoromethylthio)saccharinFeCl3 (5 mol%), Ph2Se (5 mol%)rt, 1 h4-Methoxy-1-(trifluoromethylthio)benzene95
21,3-DimethoxybenzeneN-(Trifluoromethylthio)saccharinFeCl3 (2.5 mol%), Ph2Se (2.5 mol%)rt, 0.5 h2,4-Dimethoxy-1-(trifluoromethylthio)benzene98
3N-PhenylacetamideN-(Trifluoromethylthio)saccharinFeCl3 (5 mol%), Ph2Se (5 mol%)40 °C, 2 hN-(4-(Trifluoromethylthio)phenyl)acetamide85
4IndoleN-(Trifluoromethylthio)saccharinFeCl3 (2.5 mol%), Ph2Se (2.5 mol%)rt, 1 h3-(Trifluoromethylthio)-1H-indole92

This table is based on data from the cited literature for arene trifluoromethylthiolation and is illustrative for the potential application to benzonitrile analogs.

Metal-Free Trifluoromethylthiolation Protocols

To circumvent the use of transition metals, several metal-free protocols for the trifluoromethylthiolation of aromatic compounds have been developed. These methods often rely on radical-based mechanisms or the use of highly reactive electrophilic trifluoromethylthiolating agents.

One notable metal-free approach involves the visible-light-mediated trifluoromethylthiolation of arylazo sulfones. nih.gov In this process, the arylazo sulfone serves as a precursor to an aryl radical upon irradiation with visible light. This aryl radical then reacts with a suitable trifluoromethylthiolating agent, such as S-(trifluoromethyl) 4-difluorobenzenesulfonothioate, to afford the desired trifluoromethylthiolated arene. This method is advantageous as it proceeds under mild, photocatalyst-free, and metal-free conditions. nih.gov

Another metal-free strategy utilizes trifluoromethyl sulfoxides as trifluoromethylthiolating reagents through an interrupted Pummerer reaction mechanism. This approach is applicable to a range of heteroarenes and arenes, including those found in medicinal compounds. The reaction is initiated by the activation of the sulfoxide (B87167) with an anhydride, leading to the formation of a highly electrophilic species that undergoes trifluoromethylthiolation with the aromatic substrate.

These metal-free methods provide valuable alternatives for the synthesis of trifluoromethylthiolated benzonitriles, particularly for substrates that may be sensitive to transition metal catalysts.

Radical-Mediated Trifluoromethylthiolation (e.g., using AgSCF3)

Radical-mediated trifluoromethylthiolation has emerged as a powerful tool for the introduction of the trifluoromethylthio (-SCF3) group into organic molecules. This moiety is of significant interest in the pharmaceutical and agrochemical industries due to its ability to enhance lipophilicity, metabolic stability, and bioavailability of parent compounds. cmu.eduwikipedia.org Among the various reagents developed for this transformation, silver(I) trifluoromethanethiolate (AgSCF3) has proven to be a versatile and effective source of the trifluoromethylthio radical (•SCF3).

The general mechanism for the AgSCF3-mediated trifluoromethylthiolation of aryl halides involves the generation of a trifluoromethylthio radical, which then engages in a radical-nucleophilic aromatic substitution (SRNAr) type process. The reaction is often initiated by heat or light and can be catalyzed by transition metals. rsc.org

A notable example of this methodology is the trifluoromethylthiolation of α,α-diaryl allylic alcohols, which proceeds via a radical neophyl rearrangement under mild conditions, mediated by AgSCF3. rsc.org This process involves the formation of both a C(Ar)–C(sp³) and a C(sp³)–S bond in a single step. rsc.org While not a direct synthesis of this compound, this illustrates the synthetic utility of AgSCF3 in generating the •SCF3 radical for addition to unsaturated systems, a strategy that can be adapted for the functionalization of aromatic rings.

Investigations into the mechanism of nickel-catalyzed trifluoromethylthiolation of aryl chlorides using AgSCF3 suggest that the process can proceed via an inner-sphere electron transfer from AgSCF3 to a Ni(II) complex, ultimately leading to the formation of the trifluoromethylthiolated product. rsc.org This highlights the potential for metal catalysis to facilitate the reaction with less reactive aryl chlorides.

The reactivity of AgSCF3 can be enhanced by the addition of an inorganic iodide source, such as potassium iodide (KI). This system is capable of converting a range of haloaromatics, including chloro-, bromo-, and iodoaromatics, to their corresponding trifluoromethyl aryl sulfides under mild conditions. cmu.edu Evidence suggests a metal-mediated process rather than a simple formation of KSCF3. cmu.edu

Reactant TypeReagent SystemKey FeaturesRef.
α,α-Diaryl Allylic AlcoholsAgSCF3Radical neophyl rearrangement; mild conditions. rsc.org
Aryl ChloridesNi catalyst, AgSCF3Inner-sphere electron transfer mechanism. rsc.org
HaloaromaticsAgSCF3, KIEnhanced reactivity; mild conditions. cmu.edu

Synthesis via Precursor Functionalization and Transformation

The synthesis of this compound can also be achieved through the sequential functionalization of a pre-existing benzene (B151609) ring. This approach involves the introduction of the nitrile, chloro, and trifluoromethylthio groups in separate synthetic steps.

Introduction of the Nitrile Group

Nucleophilic aromatic substitution (SNAr) provides a direct method for the introduction of a nitrile group onto an aromatic ring. wikipedia.org This reaction typically requires an aryl halide bearing strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. wikipedia.org

In the context of synthesizing precursors to this compound, an appropriately substituted dichlorinated or nitro-substituted benzene derivative could undergo cyanation. For instance, the reaction of 1,2-dichloro-3-nitrobenzene with sodium cyanide and copper cyanide in dimethylformamide can yield 2-chloro-6-nitrobenzonitrile. google.com This nitro-substituted intermediate can then be further functionalized.

The SNAr mechanism involves two main steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. uomustansiriyah.edu.iq The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions. chemistrysteps.com

SubstrateCyanide SourceConditionsProductRef.
1,2-Dichloro-3-nitrobenzeneNaCN, CuCNDMF, 100-200°C2-Chloro-6-nitrobenzonitrile google.com
2-FluoroanisoleIsobutyronitrile, KHMDSToluene, 60°C2-(2-Methoxyphenyl)-2-methylpropionitrile orgsyn.org

The Sandmeyer reaction is a well-established method for converting primary aryl amines into a variety of functional groups, including nitriles. wikipedia.orgbyjus.com The reaction proceeds via the formation of an aryl diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. masterorganicchemistry.comresearchgate.net

This two-step process begins with the diazotization of a primary arylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the aryl diazonium salt. byjus.com In the second step, the diazonium group is displaced by a cyanide nucleophile, catalyzed by copper(I). wikipedia.orgmasterorganicchemistry.com The mechanism of the Sandmeyer reaction is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and copper(II). byjus.com

For the synthesis of a precursor to this compound, a suitably substituted aniline (B41778), such as 2-chloro-6-aminobenzonitrile, could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a different functional group if needed, or more commonly, a precursor aniline would be used to introduce the nitrile group. For instance, starting from a 2-chloro-6-substituted aniline, the amino group can be converted to a nitrile via the Sandmeyer reaction.

Starting MaterialReagentsKey TransformationRef.
Primary Aryl Amine1. NaNO2, H+ 2. CuCN-NH2 → -N2+ → -CN wikipedia.orgmasterorganicchemistry.comresearchgate.net

Halogenation and Halogen Exchange Reactions for Chloro-Substituted Benzonitriles

The introduction of a chlorine atom onto a benzonitrile scaffold can be achieved through various halogenation techniques. Direct chlorination of benzonitrile or partially chlorinated benzonitriles can be performed at high temperatures in the gas phase without a catalyst. google.com

For more selective transformations, palladium-catalyzed ortho-selective C–H halogenation has been developed. For example, arylnitriles can undergo ortho-halogenation (iodination, bromination, and chlorination) using the cyano group as a directing group. acs.org This approach offers high regioselectivity and good to excellent yields. Similarly, benzyl (B1604629) nitriles can be selectively halogenated at the ortho-position of the aromatic ring. acs.org

Halogen exchange reactions can also be employed. For instance, a fluorine atom on an aromatic ring can be displaced by a chloride ion, although this is generally less common than the reverse reaction in nucleophilic aromatic substitution.

SubstrateReagent/CatalystReaction TypeKey FeatureRef.
BenzonitrileCl2Gas-phase chlorinationHigh temperature, no catalyst google.com
ArylnitrilePd catalystortho-C–H halogenationCyano as directing group acs.org
Benzyl nitrilePd catalystortho-C–H halogenationSelective C(sp²)–H functionalization acs.org

Introduction of the Trifluoromethylthio Moiety onto Pre-functionalized Benzonitrile Scaffolds

The trifluoromethylthio group can be introduced onto a pre-functionalized benzonitrile scaffold through several methods. As discussed in section 2.1.4, radical-mediated trifluoromethylthiolation using reagents like AgSCF3 is a viable approach. cmu.edursc.orgrsc.org

Another strategy involves the use of electrophilic trifluoromethylthiolating reagents. For example, the reaction of N-arylpropynamides with trifluoromethanesulfanamide in the presence of a Lewis acid can lead to the formation of 3-trifluoromethylthiolated quinolin-2-ones via an electrophilic trifluoromethylthiolation and subsequent intramolecular cyclization. researchgate.net While this is an intramolecular example, it highlights the potential for electrophilic CF3S+ sources.

Furthermore, the synthesis of aryl trifluoromethyl sulfides can be achieved from aryl halides. For instance, the reaction of an aryl iodide or bromide with a source of the trifluoromethylthio anion, often generated in situ, can lead to the desired product.

SubstrateReagentReaction TypeRef.
HaloaromaticsAgSCF3, KIRadical-mediated trifluoromethylthiolation cmu.edu
Aryl ChloridesNi catalyst, AgSCF3Catalytic trifluoromethylthiolation rsc.org
N-ArylpropynamidesTrifluoromethanesulfanamide, BiCl3Electrophilic trifluoromethylthiolation researchgate.net
Copper-Mediated Thiolation Strategies

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, and these methods are highly relevant for the synthesis of aryl trifluoromethyl thioethers from aryl halides. The Ullmann condensation, a classic copper-promoted reaction, has been significantly improved over the years with the development of soluble copper catalysts and milder reaction conditions. wikipedia.org These advancements have paved the way for efficient trifluoromethylthiolation of various aryl halides.

The synthesis of compounds analogous to this compound can be envisioned through the copper-mediated reaction of a 2-chloro-6-halobenzonitrile with a suitable trifluoromethylthiolating reagent. Several such reagents have been developed, including silver(I) trifluoromethanethiolate (AgSCF₃), Ruppert-Prakash reagent (TMSCF₃) in combination with elemental sulfur, and electrophilic sources like N-(trifluoromethylthio)phthalimide. cas.cnnih.govrsc.org

A general approach for the copper-catalyzed trifluoromethylthiolation of an aryl halide is depicted below:

Ar-X + "SCF₃ source" --[Cu catalyst]--> Ar-SCF₃

Where Ar-X is an aryl halide and "SCF₃ source" is a trifluoromethylthiolating reagent.

While a specific protocol for this compound is not available, studies on the trifluoromethylthiolation of other aryl halides provide valuable insights into potential reaction conditions. For instance, gold-catalyzed trifluoromethylthiolation of aryl iodides has been demonstrated with a broad substrate scope, tolerating functional groups such as nitriles. nih.gov Although this reaction utilizes a gold catalyst, it highlights the feasibility of such transformations on nitrile-containing substrates.

Table 1: Examples of Metal-Catalyzed Trifluoromethylthiolation of Aryl Halides

Entry Aryl Halide Reagent Catalyst Ligand Solvent Temp (°C) Yield (%)
1 4-Iodobenzonitrile AgSCF₃ (MeDalphos)AuCl - Toluene 25 92
2 4-Bromobenzonitrile [NMe₄][SCF₃] NiCl₂(dppp) - NMP 100 85
3 1-Iodo-2-nitrobenzene AgSCF₃ (MeDalphos)AuCl - Toluene 25 95

This table presents data from analogous reactions to illustrate the potential conditions for the synthesis of this compound, as direct synthesis data is not available in the reviewed literature.

Multicomponent Reactions and Cascade Processes for Constructing the Substituted Benzonitrile Framework

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single operation without the isolation of intermediates. rsc.org These strategies are particularly attractive for the construction of complex and highly substituted molecular frameworks.

Currently, there are no specific multicomponent or cascade reactions reported in the literature for the direct synthesis of this compound. The development of such a process would likely require the innovative combination of reactants that could introduce the chloro, trifluoromethylthio, and nitrile functionalities onto a benzene ring in a controlled manner.

However, existing research on cascade reactions for the synthesis of other substituted benzonitriles or related structures can serve as a conceptual foundation. For example, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles have been used to synthesize isoindolin-1-ones. nih.gov While this leads to a different heterocyclic system, it demonstrates the potential of using substituted benzonitriles as starting materials in cascade sequences.

Another relevant area is the multicomponent synthesis of highly substituted pyridines, which sometimes involves the use of thiols as one of the components. For instance, the multicomponent synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved using aldehydes, malononitrile, and thiophenols. nih.gov Although this reaction builds a pyridine (B92270) ring, it showcases the incorporation of a thioether and nitrile groups in a single pot.

The design of a novel multicomponent or cascade reaction for this compound would be a challenging but rewarding endeavor in synthetic chemistry. It would likely involve a starting material that could undergo a series of transformations, such as a nucleophilic aromatic substitution, a directed C-H functionalization, or a cyclization/ring-opening sequence, to build the desired substitution pattern.

Table 2: Examples of Multicomponent and Cascade Reactions for Synthesizing Substituted Aromatic and Heterocyclic Compounds

Entry Reaction Type Starting Materials Product Type Key Features
1 Cascade 2-Acetylbenzonitrile, ((Chloromethyl)sulfonyl)benzene Isoindolin-1-one Base-promoted, metal-free
2 Multicomponent Aldehyde, Malononitrile, Thiophenol 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitrile MOF-catalyzed, solvent-free

This table provides examples of multicomponent and cascade reactions that, while not directly producing the target compound, illustrate the principles that could be applied to its synthesis.

Reactivity and Chemical Transformations of 2 Chloro 6 Trifluoromethylthio Benzonitrile

Reactions Involving the Nitrile Functionality

The electron-withdrawing nature of the chlorine and trifluoromethylthio groups enhances the electrophilic character of the nitrile carbon, making it susceptible to nucleophilic attack.

Hydrolysis to Carboxamides

The nitrile group of 2-Chloro-6-(trifluoromethylthio)benzonitrile can be hydrolyzed to the corresponding carboxamide under controlled conditions. This transformation is a common reaction for nitriles and can be catalyzed by either acids or bases. lumenlearning.comyoutube.com The reaction involves the nucleophilic attack of water on the protonated or unprotonated nitrile, followed by tautomerization to yield the amide. Given the presence of the electron-withdrawing trifluoromethylthio group, this hydrolysis is expected to proceed under relatively mild conditions. For instance, the closely related compound, 2-chloro-6-trifluoromethyl benzonitrile (B105546), has been successfully converted to 2-chloro-6-trifluoromethyl benzamide (B126) by heating with sodium hydroxide (B78521) in water.

A plausible reaction scheme for the hydrolysis of this compound to its carboxamide is presented below:

Reaction Scheme for Hydrolysis to Carboxamide

Reactant Reagents and Conditions Product

This reaction is a valuable pathway for the synthesis of the corresponding benzamide derivative, which may serve as a precursor for further chemical modifications.

Reduction to Amines

The nitrile functionality can be reduced to a primary amine, providing a route to (2-Chloro-6-(trifluoromethylthio)phenyl)methanamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation and metal hydrides being the most common methods.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. researchgate.netresearchgate.netrsc.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the primary amine. For benzonitriles, catalytic hydrogenation is a well-established method, though the choice of catalyst and conditions can be crucial to avoid side reactions like dehalogenation. researchgate.netresearchgate.net

Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be employed for the reduction of nitriles. rsc.org These reagents are powerful reducing agents that can effectively convert the nitrile group to a primary amine. The reaction is typically carried out in an anhydrous ethereal solvent.

Common Reducing Agents for Nitrile to Amine Conversion

Reducing Agent Typical Conditions
H₂/Raney Ni High pressure, elevated temperature
H₂/Pd/C Moderate pressure and temperature
LiAlH₄ Anhydrous ether or THF, reflux

The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule.

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. researchgate.netuchicago.eduwikipedia.orgmdpi.com The electron-deficient nature of the nitrile in this compound makes it a good candidate for reactions with electron-rich dipoles.

A prominent example of this type of reaction is the formation of tetrazoles through the [3+2] cycloaddition of a nitrile with an azide, often catalyzed by a Lewis acid or a metal salt. researchgate.netresearchgate.net This reaction provides a direct route to highly functionalized tetrazole derivatives, which are important scaffolds in medicinal chemistry.

General Scheme for [3+2] Cycloaddition with Azide

Reactant 1,3-Dipole Product

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile and the 1,3-dipole.

Transformations at the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) group is a unique functionality that imparts specific electronic and lipophilic properties to the molecule. It can undergo several chemical transformations, primarily involving the sulfur atom.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. researchgate.netorientjchem.orgorganic-chemistry.org These oxidations are typically carried out using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. orientjchem.orgnih.gov

The controlled oxidation to the sulfoxide can often be achieved by using a stoichiometric amount of the oxidant at lower temperatures. organic-chemistry.orgnih.gov Further oxidation to the sulfone generally requires more forcing conditions, such as an excess of the oxidizing agent and/or higher temperatures. orientjchem.orgorganic-chemistry.org

Oxidation States of the Trifluoromethylthio Group

Functional Group Oxidation State of Sulfur
Trifluoromethylthio (-SCF₃) +2
Trifluoromethylsulfinyl (-S(O)CF₃) +4

The resulting sulfoxides and sulfones have significantly different electronic properties compared to the parent sulfide, which can be useful for modulating the biological activity or chemical reactivity of the molecule.

Cleavage and Exchange Reactions

The carbon-sulfur bond of the trifluoromethylthio group is generally stable; however, under specific conditions, cleavage or exchange of this group may be possible. While direct nucleophilic aromatic substitution of the trifluoromethylthio group is challenging, reactions involving transition metal catalysis could potentially facilitate its displacement. nih.govyoutube.com

Reductive cleavage of aryl-sulfur bonds is known, but typically requires strong reducing agents and may not be selective in the presence of other reducible functional groups. organic-chemistry.orgmdpi.com The high strength of the C-S bond and the stability of the trifluoromethyl group make such transformations difficult. Research in the area of C-S bond activation and functionalization is ongoing and may provide future methods for the selective cleavage or exchange of the trifluoromethylthio group. organic-chemistry.orgnih.gov

Reactions at the Aromatic Ring of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its three substituents: the chloro (-Cl), trifluoromethylthio (-SCF3), and cyano (-CN) groups. These groups collectively shape the molecule's susceptibility to and orientation of substitution reactions.

Electrophilic Aromatic Substitution (Considerations for Deactivating/Directing Groups)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. msu.edu The rate and regioselectivity of EAS are dictated by the substituents already present on the ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of this compound, all three substituents are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack. libretexts.org This deactivation occurs because the groups pull electron density from the pi-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Consequently, forcing conditions, such as high temperatures and strong acid catalysts, would be required for EAS to proceed. msu.edu

The directing effects of the individual groups are as follows:

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs of electrons can stabilize the cationic intermediate (the arenium ion) through resonance when the electrophile attacks at these positions. libretexts.org

Cyano Group (-CN): This group is strongly deactivating and a meta-director. Both its inductive and resonance effects withdraw electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack.

Trifluoromethylthio Group (-SCF3): Similar to the trifluoromethyl (-CF3) group, the -SCF3 group is strongly deactivating due to the intense inductive effect of the three fluorine atoms. It is considered a meta-directing group.

The combination of these three deactivating groups renders the aromatic ring of this compound highly electron-deficient and thus extremely unreactive towards electrophilic substitution. Any potential substitution would be slow and require harsh reaction conditions. Predicting the exact position of substitution is complex due to the competing directing effects. The chloro group directs to positions 4 and 6 (para and ortho, respectively), while the cyano and trifluoromethylthio groups direct to positions 3 and 5 (meta to themselves). The substitution pattern is a result of the interplay between these conflicting influences. For instance, in the related compound 2-chloro-5-(trifluoromethyl)benzonitrile, nitration occurs, demonstrating that EAS is possible despite significant deactivation. nih.gov

Table 1: Properties of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectGoverning Factor
-Cl (Chloro)DeactivatingOrtho, ParaInductive (deactivation), Resonance (directing)
-CN (Cyano)Strongly DeactivatingMetaInductive and Resonance
-SCF3 (Trifluoromethylthio)Strongly DeactivatingMetaStrong Inductive

Nucleophilic Aromatic Substitution (Influence of Chlorine and Trifluoromethylthio Groups)

Nucleophilic Aromatic Substitution (SNA r) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The structure of this compound is highly activated for SNA r.

Leaving Group: The chlorine atom serves as a good leaving group.

Activating Groups: The compound possesses two powerful electron-withdrawing groups, the cyano (-CN) and trifluoromethylthio (-SCF3) groups, located ortho to the chlorine atom.

This specific arrangement makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing groups stabilize the resulting Meisenheimer complex by delocalizing the negative charge through resonance and induction. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile adds to the ring to form the stabilized anionic intermediate, and second, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org A wide variety of nucleophiles, such as alkoxides, amines, and thiolates, can be used to displace the chlorine atom, making SNA r a versatile method for modifying this molecule.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions
Nucleophile (Nu-)Reagent ExamplePotential Product
Alkoxide (RO-)Sodium methoxide (B1231860) (NaOCH3)2-Methoxy-6-(trifluoromethylthio)benzonitrile
Amine (R2NH)Dimethylamine ((CH3)2NH)2-(Dimethylamino)-6-(trifluoromethylthio)benzonitrile
Thiolate (RS-)Sodium thiophenoxide (NaSPh)2-(Phenylthio)-6-(trifluoromethylthio)benzonitrile
Hydroxide (OH-)Sodium hydroxide (NaOH)2-Hydroxy-6-(trifluoromethylthio)benzonitrile

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, an organometallic reagent (the nucleophilic partner) is coupled with an organic halide or triflate (the electrophilic partner). nih.gov this compound can serve as the electrophilic partner in various cross-coupling reactions.

Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, S-Phos), have enabled their efficient use in these transformations. researchgate.net The electron-deficient nature of the aromatic ring in this compound can facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-limiting for aryl chlorides.

Examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) to form biaryl or styrenyl compounds. nih.gov

Stille Coupling: Reaction with an organostannane reagent.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene. wiley-vch.de

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl product.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

These reactions provide a strategic pathway to introduce a wide array of substituents at the 2-position of the benzonitrile ring, significantly expanding the molecular diversity that can be accessed from this starting material.

Table 3: Cross-Coupling Reactions with this compound
Reaction NameCoupling PartnerType of Bond FormedExample Product Class
Suzuki-MiyauraAr-B(OH)2C-CBiaryls
StilleAr-Sn(R)3C-CBiaryls
Buchwald-HartwigR2NHC-NArylamines
SonogashiraR-C≡CHC-CAryl Alkynes
Heck-MizorokiAlkeneC-CStyrenes

Derivatization Strategies and Analogue Synthesis

The reactivity of the aromatic ring in this compound provides robust platforms for derivatization and the synthesis of diverse analogues. The primary strategies revolve around the displacement of the chlorine atom via nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNA r) stands out as a highly effective method for introducing a variety of functional groups at the 2-position. By selecting different nucleophiles, a library of analogues can be generated. For instance, reaction with various primary or secondary amines leads to a series of 2-amino derivatives, while reactions with different alkoxides or thiolates yield corresponding ethers and thioethers. This approach allows for systematic modification of the steric and electronic properties of the substituent at this position, which is a common strategy in medicinal chemistry for optimizing biological activity.

Cross-coupling reactions offer a complementary and powerful set of tools for creating more complex analogues, particularly those involving the formation of new carbon-carbon bonds. The Suzuki-Miyaura reaction is especially valuable for synthesizing biaryl structures by coupling with a wide range of commercially available boronic acids. nih.gov This enables the exploration of structure-activity relationships related to the introduction of different aryl and heteroaryl moieties. Similarly, the Buchwald-Hartwig amination allows for the introduction of a diverse array of amine-containing substituents, and the Sonogashira coupling provides access to analogues containing an alkyne linker, which can be a valuable pharmacophore or a handle for further chemical modification.

These derivatization strategies, leveraging the inherent reactivity of the C-Cl bond activated by the ortho -CN and -SCF3 groups, allow for the targeted synthesis of a multitude of analogues from a single, advanced intermediate.

Table 4: Summary of Derivatization Strategies and Analogue Classes
Reaction TypeReagentsGeneral Structure of AnaloguePurpose of Derivatization
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols2-Nu-6-(trifluoromethylthio)benzonitrileIntroduce heteroatom-linked functional groups
Suzuki-Miyaura CouplingBoronic acids/esters2-Aryl-6-(trifluoromethylthio)benzonitrileSynthesize biaryl compounds
Buchwald-Hartwig AminationPrimary/secondary amines2-(Amino)-6-(trifluoromethylthio)benzonitrileIntroduce diverse amine substituents
Sonogashira CouplingTerminal alkynes2-(Alkynyl)-6-(trifluoromethylthio)benzonitrileIncorporate rigid alkyne linkers

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways for Synthesis of 2-Chloro-6-(trifluoromethylthio)benzonitrile

The synthesis of this compound, a molecule of interest in medicinal and agrochemical research, is achieved through advanced chemical transformations. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and improving yields. These pathways often involve complex transition metal catalysis or the generation of highly reactive radical species.

Transition metals, particularly palladium, are pivotal in catalyzing the formation of the C-SCF3 bond required for synthesizing aryl trifluoromethylthioethers. While various palladium-catalyzed cross-coupling reactions proceed via a classical Pd(0)/Pd(II) cycle, the trifluoromethylthiolation of aryl halides can also involve a Pd(II)/Pd(IV) pathway. pkusz.edu.cnnih.gov

A proposed mechanism for palladium-catalyzed ortho-C-H trifluoromethylthiolation involves a Pd(II)/Pd(IV) catalytic cycle. pkusz.edu.cnoipub.com This process is initiated by the directed C-H activation of an aryl precursor by a Pd(II) catalyst, forming a palladacycle intermediate. This intermediate is then oxidized by an electrophilic trifluoromethylthiolating reagent, which can also serve as the oxidant, to a high-valent Pd(IV) species. researchgate.net A key step in this cycle is a facile ligand exchange on the Pd(IV) center, where a ligand (such as a fluoride (B91410) or acetate) is replaced by the SCF3 group. pkusz.edu.cn The final step is the reductive elimination of the desired Ar-SCF3 bond, regenerating the Pd(II) catalyst and closing the catalytic cycle. pkusz.edu.cnacs.org The development of such processes has been challenging due to the high activation barrier for Ar-SCF3 reductive elimination from certain palladium complexes. acs.org

Analogous catalytic cycles involving other transition metals, such as gold, have also been explored. Gold(I/III)-catalyzed trifluoromethylthiolation of aryl halides proceeds via a similar oxidative addition–reductive elimination pathway. nih.gov In this case, an active Au(I) catalyst undergoes oxidative addition with the aryl halide to form an Au(III) intermediate, which then reacts with a trifluoromethylthiolating agent and subsequently undergoes reductive elimination to yield the product and regenerate the Au(I) catalyst. nih.gov

Table 1: Comparison of Proposed Catalytic Cycles

Feature Pd(II)/Pd(IV) Cycle Au(I)/Au(III) Cycle
Active Catalyst Pd(II) Au(I)
Key Intermediate Pd(IV) Au(III)
Initiation Step C-H Activation / Oxidative Addition Oxidative Addition
Key Step Ligand Exchange on Pd(IV) Transmetalation/Ligand Transfer
Final Step C-SCF3 Reductive Elimination C-SCF3 Reductive Elimination

| Precursor | Aryl C-H bond or Aryl Halide | Aryl Halide |

An alternative mechanistic pathway for trifluoromethylthiolation involves the generation of the trifluoromethylthio radical (•SCF3). researchgate.net This approach is particularly useful for direct C-H trifluoromethylthiolation under mild, visible-light conditions. researchgate.net The •SCF3 radical is a highly reactive intermediate that can be generated from various precursors.

Stable and readily available silver trifluoromethylthiolate (AgSCF3) has emerged as an effective source for the •SCF3 radical, often initiated by an oxidant like sodium persulfate (Na2S2O8) or through photoredox catalysis. researchgate.netresearchgate.netresearchgate.net Once generated, this electrophilic radical can engage in several types of transformations. For instance, in reactions with bicyclo[1.1.0]butanes, the •SCF3 radical adds to the strained bond of the substrate, initiating a cascade that leads to functionalized spirocyclic products. acs.org This process typically involves the formation of a radical intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the final product while regenerating the photocatalyst. acs.org The involvement of radical intermediates has been proven in certain trifluoromethylthiolation reactions using AgSCF3. researchgate.netresearchgate.net

The choice of solvents and reagents is paramount in directing the outcome of the synthesis of this compound. The trifluoromethylthiolating reagent itself can be nucleophilic (e.g., CuSCF3, AgSCF3) or electrophilic (e.g., N-(trifluoromethylthio)phthalimide, (PhSO2)2NSCF3). researchgate.nettcichemicals.com

Reagents: Silver trifluoromethylthiolate (AgSCF3) is a versatile reagent, serving as a nucleophilic SCF3 source and, in some systems, as an activator for the catalyst. nih.gov In other cases, dedicated activators or co-catalysts are required. For example, a dual catalytic system using a Lewis acid (FeCl3) and a Lewis base (diphenyl selenide) has been developed to activate N-trifluoromethylthiosaccharin for the regioselective trifluoromethylthiolation of arenes. acs.org Additives can also play a crucial mechanistic role; for instance, acetic acid has been found to be critical in some palladium-catalyzed reactions to suppress the oxidative dimerization of the starting material and facilitate the transfer of the SCF3 group. pkusz.edu.cnoipub.com

Solvents: The solvent can influence reaction rates and even participate in the reaction. Dichloroethane is a common solvent for gold-catalyzed trifluoromethylthiolations. nih.gov In certain reactions involving methylenecyclopropanes and an electrophilic SCF3 source, N,N-dimethyl formamide (B127407) (DMF) was found to act as both the solvent and a reagent in the formation of trifluoromethylthio-homoallylic alcohols. researchgate.net

Table 2: Selected Reagents and Their Roles in Trifluoromethylthiolation

Reagent Type Role(s)
AgSCF3 Nucleophilic / Radical Precursor SCF3 source, Catalyst activator, Radical source
N-(trifluoromethylthio)phthalimide Electrophilic SCF3 source
FeCl3 / Diphenyl selenide (B1212193) Co-catalysts Lewis acid/base activation of SCF3 source
Acetic Acid Additive Suppresses side reactions, Facilitates SCF3 transfer
AgSbF6 Activator Co-catalyst activator

| N,N-dimethyl formamide (DMF) | Solvent / Reagent | Reaction medium, Reactant in specific pathways |

Computational Chemistry and Quantum Mechanical Analysis

To gain deeper insight into the properties and reactivity of this compound, computational methods are employed. These theoretical studies complement experimental findings by providing detailed information at the molecular level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.commdpi.com For molecules structurally related to this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can determine optimized geometries, vibrational frequencies, and electronic properties. biointerfaceresearch.comresearchgate.netresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net Analysis of the molecular electrostatic potential (MEP) map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. researchgate.net Such computational analyses have been performed on analogous structures like 2-chloro-6-methylbenzonitrile (B1583042) and other trifluoromethyl-substituted aromatics, providing a theoretical framework for understanding the behavior of the title compound. researchgate.netjournaleras.comnih.gov

Reaction Coordinate Analysis and Transition State Modeling

In the study of chemical reactions involving this compound, reaction coordinate analysis and transition state modeling would be pivotal in elucidating the mechanistic pathways. Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are standard tools for these investigations.

A typical approach would involve mapping the potential energy surface of a proposed reaction. The reaction coordinate, a geometric parameter that changes during the conversion of reactants to products, would be systematically varied. This process allows for the identification of energy minima, corresponding to reactants, intermediates, and products, as well as saddle points, which represent the transition states.

Table 1: Hypothetical Parameters for a Nucleophilic Aromatic Substitution Transition State

ParameterDescriptionCalculated Value (Arbitrary Units)
Activation Energy (ΔG‡)The energy barrier for the reaction to occur.25 kcal/mol
C-Nu Bond LengthThe forming bond between the carbon atom of the benzonitrile (B105546) ring and the incoming nucleophile.2.1 Å
C-Cl Bond LengthThe breaking bond between the carbon atom and the chlorine leaving group.2.5 Å
Imaginary FrequencyA vibrational mode with a negative frequency, characteristic of a transition state.-350 cm⁻¹

Modeling of the transition state would provide crucial insights into the geometry and electronic structure of the highest energy point along the reaction pathway. This information helps in understanding the factors that influence the reaction rate.

Prediction of Reactivity and Selectivity

Building upon the insights from transition state modeling, theoretical studies can predict the reactivity and selectivity of this compound in various chemical transformations. Molecular orbital theory, for instance, can be employed to analyze the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.

The trifluoromethylthio (-SCF₃) and chloro (-Cl) groups, being electron-withdrawing, are expected to activate the aromatic ring towards nucleophilic aromatic substitution. Computational models could predict the regioselectivity of such reactions, determining whether a nucleophile would preferentially attack at a specific position on the benzonitrile ring.

Table 2: Predicted Regioselectivity for Nucleophilic Attack

Position of AttackRelative Energy of Transition State (kcal/mol)Predicted Major Product
C2 (ipso-substitution of Cl)0Yes
C4+10No
C6+8No

Furthermore, these computational models can be used to screen a variety of reactants and catalysts, predicting reaction outcomes and helping to design more efficient synthetic routes.

Spectroscopic Studies for Mechanistic Insights

Experimental techniques are essential to validate the predictions from theoretical studies and to provide a more complete picture of the reaction mechanism.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, would allow for the real-time monitoring of reactions involving this compound. These methods can track the concentration of reactants, products, and any observable intermediates as a function of time.

For example, in a substitution reaction, the disappearance of a characteristic vibrational band for the C-Cl bond in the FTIR spectrum, coupled with the appearance of a new band corresponding to a C-Nu bond (where Nu is the nucleophile), would provide direct evidence for the reaction progress.

Analysis of Intermediate Species

The identification and characterization of intermediate species are critical for confirming a proposed reaction mechanism. While many intermediates are transient and difficult to isolate, spectroscopic methods can sometimes detect their presence. For instance, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex is a key intermediate.

Table 3: Spectroscopic Signatures for a Hypothetical Meisenheimer Complex Intermediate

Spectroscopic TechniqueObservable FeatureInterpretation
¹H NMRUpfield shift of aromatic protonsIncreased electron density on the ring due to the addition of the nucleophile.
¹³C NMRAppearance of a new sp³ hybridized carbon signalFormation of the C-Nu bond and loss of aromaticity in the intermediate.
UV-Vis SpectroscopyAppearance of a new, long-wavelength absorption bandExtended conjugation in the anionic intermediate.

The detection of such spectroscopic signatures would provide strong experimental support for the step-wise nature of the reaction mechanism.

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature, chemical databases, and commercial supplier information, detailed experimental spectroscopic data for the compound this compound (CAS No. 1159512-54-5) is not publicly available.

As a result, it is not possible to provide the specific Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopic characterizations as requested in the article outline. The required experimental data, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, as well as characteristic vibrational frequencies for the nitrile (C≡N) and C-S-CF₃ bonds, remain unreported in the accessible literature. Information regarding the application of 2D NMR techniques for the structural elucidation of this specific molecule is also unavailable.

The user's strict instructions to generate content focusing solely on "this compound" and to adhere to a detailed outline requiring specific data points cannot be fulfilled without access to these primary experimental results. Generating an article with the requested "thorough, informative, and scientifically accurate content," including data tables and detailed research findings, is therefore not feasible at this time.

Spectroscopic Characterization Methodologies for 2 Chloro 6 Trifluoromethylthio Benzonitrile

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Aromatic Ring Vibrations

Aromatic compounds exhibit several characteristic bands. orgchemboulder.com The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. orgchemboulder.comopenstax.org In contrast, C-H stretches in alkanes are found below 3000 cm⁻¹. orgchemboulder.com

The carbon-carbon stretching vibrations within the aromatic ring give rise to a series of absorptions, often complex, in the 1600-1450 cm⁻¹ range. openstax.org Typically, two prominent bands can be observed around 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org The exact positions of these bands are sensitive to the nature and position of the substituents on the ring.

Furthermore, C-H in-plane bending vibrations can be found in the 1250-1000 cm⁻¹ region, though these are often weak. orgchemboulder.com Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are due to C-H out-of-plane ("oop") bending. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene (B151609) ring. orgchemboulder.com For a 1,2,3-trisubstituted benzene ring, as in the target molecule, characteristic bands are expected in this region.

In a study on the related molecule 2-chloro-6-methylbenzonitrile (B1583042), the stretching mode for the C≡N group was observed at 2225 cm⁻¹ in the IR spectrum and 2227 cm⁻¹ in the Raman spectrum. researchgate.net Vibrational analysis of aromatic nitriles shows that the nitrile mode is strongly localized on the C≡N group. nih.gov

Table 1: Expected Infrared (IR) Absorption Ranges for Aromatic Ring Vibrations of 2-Chloro-6-(trifluoromethylthio)benzonitrile
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Variable, often weak to medium
Aromatic C=C In-Ring Stretch1600 - 1450Variable, often multiple bands
C-H In-Plane Bend1250 - 1000Weak
C-H Out-of-Plane Bend900 - 675Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₃ClF₃NS), HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass.

For instance, HRMS data for 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) was calculated as 181.9859 and found to be 181.9858, demonstrating the high accuracy of the technique. rsc.org The theoretical exact mass of C₈H₃ClF₃NS can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, and ³²S). This experimental precision is critical for confirming the identity of newly synthesized compounds or for identifying unknown substances.

The choice of ionization technique is crucial for successfully analyzing a molecule by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization methods that cause minimal fragmentation, making them ideal for determining the molecular weight of the parent molecule.

Electrospray Ionization (ESI): ESI is well-suited for polar molecules and generates ions directly from a solution. A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI would likely produce a protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile compounds. The sample is nebulized into a heated vapor, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules, typically through proton transfer, also forming [M+H]⁺ ions.

Both techniques are interfaced with mass analyzers like Time-of-Flight (TOF) or Orbitrap, which can provide high-resolution data.

X-ray Crystallography for Solid-State Structure Determination (If Available for Related Compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of related compounds demonstrates the power of this method.

The technique involves directing a beam of X-rays onto a single, high-quality crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted benzonitriles is a well-established area of organic chemistry. Industrial production often involves the ammoxidation of alkylbenzenes. medcraveonline.com However, the development of efficient and sustainable laboratory-scale syntheses for molecules with complex substitution patterns like 2-Chloro-6-(trifluoromethylthio)benzonitrile remains a key challenge.

Future research should focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and sustainable solvents. dntb.gov.ua Potential strategies could involve:

Late-stage trifluoromethylthiolation: Investigating methods to introduce the trifluoromethylthio (-SCF3) group onto a pre-existing 2-chlorobenzonitrile (B47944) scaffold. Recent advancements in trifluoromethylthiolation using electrophilic reagents could be adapted for this purpose. rhhz.net

Catalyst-free methods: Exploring catalyst-free reaction conditions, potentially utilizing microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net

Flow chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

A significant challenge will be to achieve high regioselectivity, ensuring the desired 2,6-substitution pattern without the formation of unwanted isomers. The optimization of reaction conditions, including solvent, temperature, and catalyst (if any), will be crucial for the development of a practical synthetic route.

Table 1: Potential Sustainable Synthetic Approaches

Approach Potential Advantages Key Challenges
Microwave-assisted synthesis Rapid reaction times, improved yields, reduced side reactions Scale-up limitations, potential for localized overheating
Flow chemistry Enhanced safety, precise control of parameters, easy scalability Initial setup costs, potential for clogging with solid materials
Catalyst-free synthesis Reduced cost and environmental impact, simplified purification May require harsher conditions, limited substrate scope

Exploration of Novel Reactivity Patterns

The electronic properties of this compound suggest a rich and largely unexplored reactivity. The presence of strong electron-withdrawing groups (both -CN and -SCF3) is expected to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com

Key areas for future research include:

Nucleophilic Aromatic Substitution (SNAr): A primary focus should be the displacement of the chloride leaving group by a wide range of nucleophiles (O, N, S, and C-based). The kinetics and mechanisms of these reactions should be studied to understand the influence of the -SCF3 and -CN groups on the reaction rate. nih.govlibretexts.org It is anticipated that the ortho and para positions relative to the electron-withdrawing groups will be highly activated. libretexts.org

Reactions of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions. Investigating these reactions could lead to a diverse array of functionalized derivatives.

Cross-coupling Reactions: While SNAr is likely to be a dominant pathway, the potential for transition-metal-catalyzed cross-coupling reactions at the C-Cl bond should also be explored. This could provide access to compounds that are not readily available through SNAr.

Understanding the interplay between the different functional groups will be essential for selectively targeting a specific position on the molecule and developing a versatile synthetic toolbox based on this scaffold.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. appliedclinicaltrialsonline.com For this compound, these methods can provide valuable insights and accelerate the discovery process.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of the molecule, predict its reactivity, and calculate the energy barriers for various reaction pathways, such as SNAr. figshare.comdiva-portal.orgnih.gov This can help in understanding the regioselectivity of reactions and identifying the most plausible products.

Machine Learning Models: Training machine learning algorithms on existing reaction data to predict the outcome of new reactions involving this compound. rsc.orgacs.orgmit.edu Such models can help to prioritize experiments and reduce the amount of trial-and-error required in the laboratory. appliedclinicaltrialsonline.comstanford.edu

Predicting Physicochemical Properties: Using computational tools to predict properties such as lipophilicity, solubility, and metabolic stability. The trifluoromethylthio group is known to be highly lipophilic and can enhance metabolic stability, which are important considerations in the design of new molecules for various applications. researchgate.netresearchgate.net

The main challenge lies in the availability of high-quality experimental data to train and validate the computational models. A synergistic approach, where computational predictions guide experimental work, and the resulting data is used to refine the models, will be the most effective strategy.

Expansion of Applications in Emerging Chemical Technologies (Non-Clinical)

While the specific applications of this compound have not been extensively explored, its structural motifs are found in molecules used in various non-clinical technologies. The unique combination of a benzonitrile (B105546) core with a trifluoromethylthio group suggests potential for its use as a key building block.

Potential areas for application-oriented research include:

Agrochemicals: Many successful herbicides and pesticides contain fluorinated groups and benzonitrile moieties. medcraveonline.com The trifluoromethylthio group can enhance the biological activity and improve the pharmacokinetic properties of these molecules. researchgate.net Research could focus on synthesizing derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity.

Materials Science: Benzonitrile derivatives have been used in the synthesis of polymers and functional materials. The high thermal stability and unique electronic properties conferred by the trifluoromethylthio group could make derivatives of this compound suitable for applications in areas such as high-performance polymers or organic electronics.

Functional Dyes: The chromophoric properties of the substituted aromatic ring could be exploited in the design of novel dyes for various technological applications.

A significant hurdle will be the cost-effective synthesis of the compound on a scale sufficient for materials science and agrochemical research. Furthermore, extensive testing will be required to evaluate the performance and safety of any new products derived from this molecule.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules can have a profound impact on their properties and biological activity. While this compound itself is achiral, it serves as an excellent starting point for the synthesis of chiral derivatives.

Future research should be directed towards:

Asymmetric Transformations: Developing stereoselective methods to introduce chiral centers into the molecule. This could involve asymmetric reactions at the positions ortho or para to the existing substituents, or transformations of the nitrile group.

Chiral Catalysis: Employing chiral catalysts, such as chiral selenides or transition metal complexes, to control the stereochemistry of reactions involving the double bonds that could be formed from the nitrile group or by derivatization of the aromatic ring. nih.govrsc.org

Chiral Auxiliaries: Using chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their removal to yield the desired enantiomerically enriched product. unimi.it

The synthesis of chiral compounds containing a trifluoromethylthio group is a rapidly developing field, and applying these emerging methodologies to this compound could lead to the discovery of novel chiral molecules with unique properties. unimi.itresearchgate.net The primary challenge will be to achieve high levels of enantioselectivity and to develop methods that are applicable to this specific substrate.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-(trifluoromethylthio)benzonitrile, and how are reaction conditions optimized?

  • Methodological Answer : A common route involves nucleophilic substitution using potassium thiophenolate and 2,6-dichlorobenzonitrile in dimethyl sulfoxide (DMSO) as a solvent. Cyclization in polyphosphoric acid (PPA) at 150–170°C yields intermediates, which are hydrolyzed to the final product. Temperature optimization is critical: higher temperatures (>170°C) favor isomerization, requiring careful monitoring via HPLC or GC-MS to ensure product fidelity .

Q. How is this compound characterized, and what purity thresholds are acceptable for research use?

  • Methodological Answer : Characterization typically employs 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC with UV detection (>97% by area) is standard. Commercial suppliers like Kanto Reagents specify >97.0% purity (HPLC), validated using internal standards and calibration curves .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Key properties include:
  • Molecular weight: 205.57 g/mol (C8_8H3_3ClF3_3N).
  • Melting point: 52–54°C (experimentally determined).
  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
    These data inform solvent selection for reactions and crystallization protocols .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory toxicity. Use fume hoods, PPE (nitrile gloves, lab coats), and store at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods predict the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate adsorption energies and orientation. Studies on benzonitrile derivatives show preferential adsorption via the nitrile group on Ag and Au surfaces. Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) validate computational predictions .

Q. How can contradictory pharmacological data (e.g., receptor binding affinities) be resolved?

  • Methodological Answer : Reproducibility requires:
  • Triplicate experiments with statistical analysis (e.g., ANOVA).
  • Standardized assay conditions (pH, temperature, solvent).
    For calcium receptor studies, use cell lines stably expressing the receptor and control for batch-to-buffer variability. Data normalization to reference agonists (e.g., NPS R-568) minimizes experimental drift .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., substitution at chloro vs. trifluoromethylthio groups)?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing trifluoromethylthio group directs electrophilic attacks to the para position of the chloro substituent.
  • Catalytic control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the chloro group. Monitor reaction progress via 19^{19}F NMR to track substituent stability .

Q. How does solvation free energy influence its reactivity in mixed solvent systems?

  • Methodological Answer : Benzonitrile derivatives exhibit high solvation free energy in polar solvents (ΔG ~ -15 kcal/mol in water). In mixed solvents (e.g., acetonitrile/water), Kirkwood-Buff theory models preferential solvation. Experimental validation via UV-Vis spectroscopy tracks solvatochromic shifts .

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